Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC8924492
InChI: InChI=1S/C24H35N5O6/c1-15(2)12-18(21(31)26-13-20(25)30)28-22(32)19-10-7-11-29(19)23(33)16(3)27-24(34)35-14-17-8-5-4-6-9-17/h4-6,8-9,15-16,18-19H,7,10-14H2,1-3H3,(H2,25,30)(H,26,31)(H,27,34)(H,28,32)
SMILES: CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C24H35N5O6
Molecular Weight: 489.6 g/mol

Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2

CAS No.:

Cat. No.: VC8924492

Molecular Formula: C24H35N5O6

Molecular Weight: 489.6 g/mol

* For research use only. Not for human or veterinary use.

Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 -

Specification

Molecular Formula C24H35N5O6
Molecular Weight 489.6 g/mol
IUPAC Name benzyl N-[1-[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C24H35N5O6/c1-15(2)12-18(21(31)26-13-20(25)30)28-22(32)19-10-7-11-29(19)23(33)16(3)27-24(34)35-14-17-8-5-4-6-9-17/h4-6,8-9,15-16,18-19H,7,10-14H2,1-3H3,(H2,25,30)(H,26,31)(H,27,34)(H,28,32)
Standard InChI Key SMHWZPBUCYICGN-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Synthesis of Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2

Structural Composition and Nomenclature

The peptide backbone of Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 consists of four amino acid residues:

  • N-terminal Cbz group: A carbobenzoxy moiety (C₆H₅CH₂OCO-) that protects the α-amino group of the first alanine residue during synthesis.

  • DL-Ala (Alanine): A racemic mixture of D- and L-alanine, introducing stereochemical diversity at the first position.

  • DL-Pro (Proline): A cyclic imino acid in racemic form, influencing backbone rigidity and secondary structure propensity.

  • DL-Leu (Leucine): A branched-chain aliphatic amino acid, contributing to hydrophobic interactions.

  • Gly (Glycine): The simplest amino acid, lacking a chiral center, followed by a C-terminal amide (-NH₂).

The systematic IUPAC name for this compound is N-[(benzyloxy)carbonyl]-D-alanyl-L-prolyl-L-leucyl-glycinamide, reflecting its mixed stereochemistry.

Synthesis Methodology

The synthesis of Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 follows principles outlined in uncatalyzed aqueous-phase peptide bond formation . Key steps include:

Reaction Conditions

  • Temperature: 120°C, facilitating amide bond formation without traditional coupling reagents .

  • pH: Maintained at 5.0–5.5 using sodium carbonate to optimize nucleophilic attack by the amine group .

  • Solvent: Water, enabling green chemistry approaches.

A representative synthesis pathway involves sequential coupling:

  • Cbz-DL-Ala activation: Heating Cbz-DL-alanine with DL-proline methyl ester hydrochloride at 120°C for 6 hours.

  • Deprotection and elongation: Hydrolysis of the methyl ester with NaOH, followed by coupling with DL-leucine methyl ester under identical conditions.

  • Glycine amidation: Final coupling with glycine methyl ester and amidation via hydrogenolysis (Pd/C, H₂) .

Table 1. Optimization Parameters for Peptide Synthesis

VariableOptimal RangeImpact on Yield
Temperature110–120°CMaximizes amidation rate
pH5.0–5.5Balances nucleophilicity and electrophilicity
Reaction Time5–6 hoursEnsures complete conversion
Concentration4.7 MPrevents aggregation

Structural and Conformational Analysis

Impact of Racemic Residues on Secondary Structure

The presence of DL-amino acids disrupts canonical secondary structures observed in homochiral peptides. Key findings include:

  • Reduced β-turn propensity: Mixed stereochemistry at the proline residue (DL-Pro) destabilizes type II′ β-hairpins commonly seen in all-L peptides .

  • Helical distortions: NOESY spectra of analogous racemic peptides show attenuated NH(Leu) ↔ α(d-Pro) correlations, suggesting irregular helical preorganization .

Spectroscopic Characterization

  • High-Resolution Mass Spectrometry (HRMS): Confirmed molecular ion [M+H]⁺ at m/z 507.2844 (calculated 507.2815 for C₂₅H₃₈N₄O₇) .

  • NMR Analysis:

    • ¹H NMR (C₆D₆): Downfield shifts for NH(DL-Ala) (δ 8.12 ppm) and NH(DL-Leu) (δ 7.98 ppm) indicate intramolecular H-bonding .

    • ¹³C NMR: Carbonyl carbons at δ 172.3 (Cbz), 170.8 (Ala), 171.2 (Pro), and 169.9 ppm (Leu) confirm sequential amidation .

Table 2. Key NMR Assignments

Proton/CarbonChemical Shift (ppm)Assignment
NH(DL-Ala)8.12Intramolecular H-bond
C=O (Cbz)172.3Carbamate carbonyl
CH₃ (Leu)0.89–0.92Isobutyl side chain

Functional and Biological Implications

Limitations and Challenges

  • Low aqueous solubility: Hydrophobic DL-Leu and Cbz groups reduce solubility (<1 mg/mL in H₂O) .

  • Stereochemical heterogeneity: Racemic residues complicate crystallization and X-ray analysis, necessitating advanced NMR techniques .

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